REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([S:14](=[O:15])(=[O:16])[N:17]3[CH:18]([C:25](=[O:26])[OH:27])[C:19]([CH3:23])([CH3:24])[S:20][CH2:21][CH2:22]3)[cH:12][cH:13]2)[cH:6][cH:7]1.[C:37](=[O:38])([OH:39])[O-:40].[CH3:51][CH2:52][O:53][C:54](=[O:55])[CH3:56].[CH3:57][N:58]([CH3:59])[CH:60]=[O:61].[Cl:28][C:29]([C:30]([Cl:31])=[O:32])=[O:33].[Cl:43][CH2:44][Cl:45].[ClH:34].[ClH:42].[NH2:35][OH:36].[Na+:41].[O:46]1[CH2:47][CH2:48][CH2:49][CH2:50]1>>[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([S:14](=[O:15])(=[O:16])[N:17]3[CH:18]([C:25](=[O:27])[NH:35][OH:36])[C:19]([CH3:23])([CH3:24])[S:20][CH2:21][CH2:22]3)[cH:12][cH:13]2)[cH:6][cH:7]1
|
Name
|
CC1(C)SCCN(S(=O)(=O)c2ccc(-c3ccc(Br)cc3)cc2)C1C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)SCCN(S(=O)(=O)c2ccc(-c3ccc(Br)cc3)cc2)C1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)SCCN(S(=O)(=O)c2ccc(-c3ccc(Br)cc3)cc2)C1C(=O)NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |